

Selonsertib: A Technical Guide to a Selective ASK1 Inhibitor

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Compound of Interest

Compound Name: *Selonsertib hydrochloride*

Cat. No.: *B610773*

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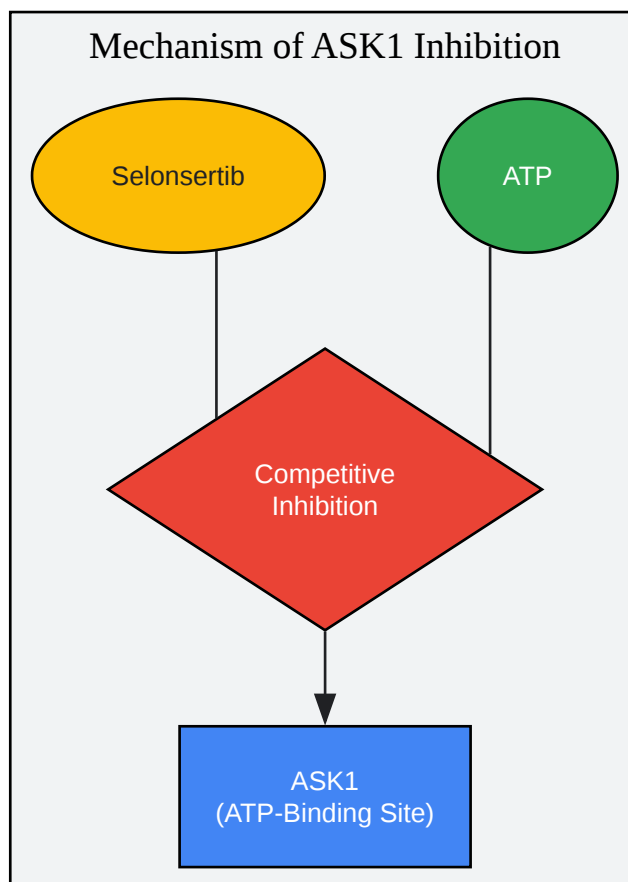
Introduction

Selonsertib (formerly GS-4997) is an investigational small molecule that acts as a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in cellular responses to stress.[3][4] Under conditions of oxidative stress, endoplasmic reticulum stress, or inflammatory cytokine signaling, ASK1 becomes activated and initiates downstream signaling cascades that promote inflammation, apoptosis (programmed cell death), and fibrosis.[3][5] Given its central role in these pathological processes, ASK1 has been identified as a promising therapeutic target for a variety of diseases characterized by fibrosis and inflammation, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), and pulmonary fibrosis.[4][6][7] Selonsertib was developed to specifically block the activity of ASK1 and thereby mitigate these disease processes.[6]

Mechanism of Action

Selonsertib functions as an ATP-competitive inhibitor of ASK1.[6][8] It binds to the ATP-binding site within the catalytic domain of the ASK1 enzyme.[6][8] This competitive inhibition prevents the phosphorylation of ASK1's downstream substrates, primarily the mitogen-activated protein kinases (MAPKs) p38 and c-Jun N-terminal kinase (JNK).[3][9] By blocking the activation of the p38 and JNK pathways, Selonsertib effectively interrupts the signaling cascade that leads to

inflammation, apoptosis, and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[9][10]



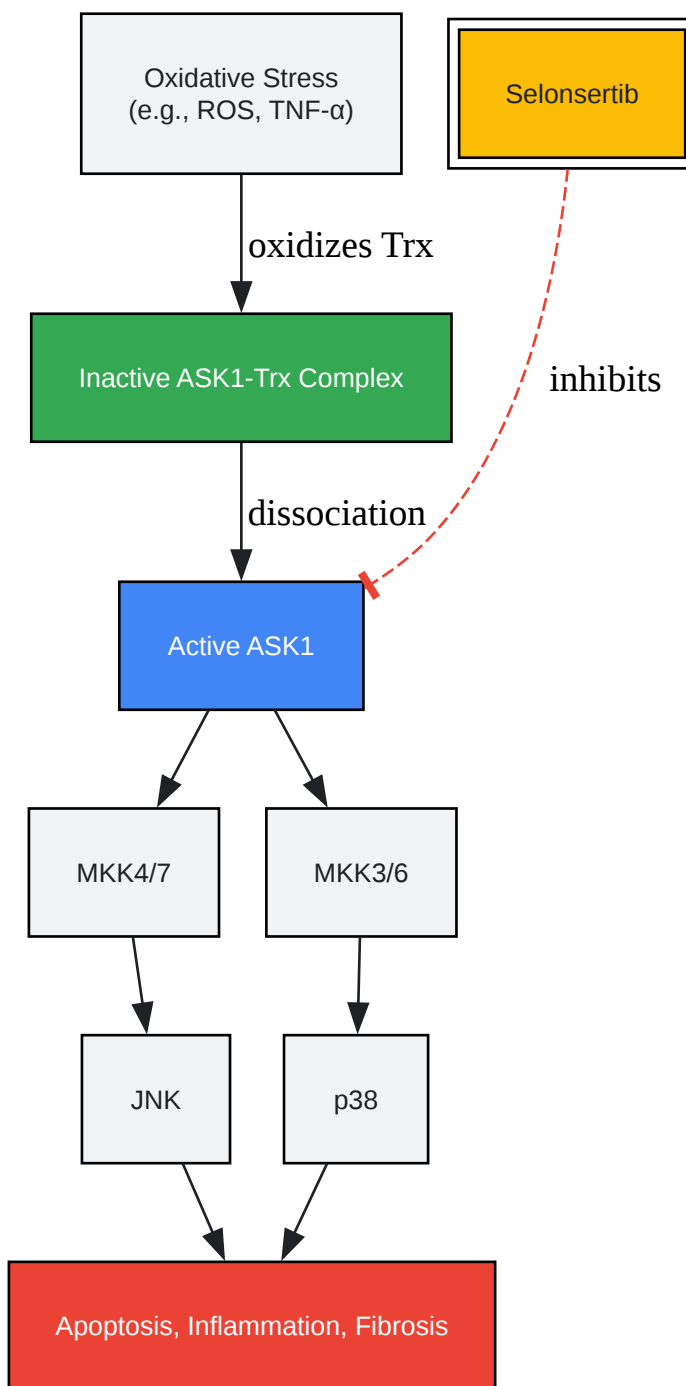
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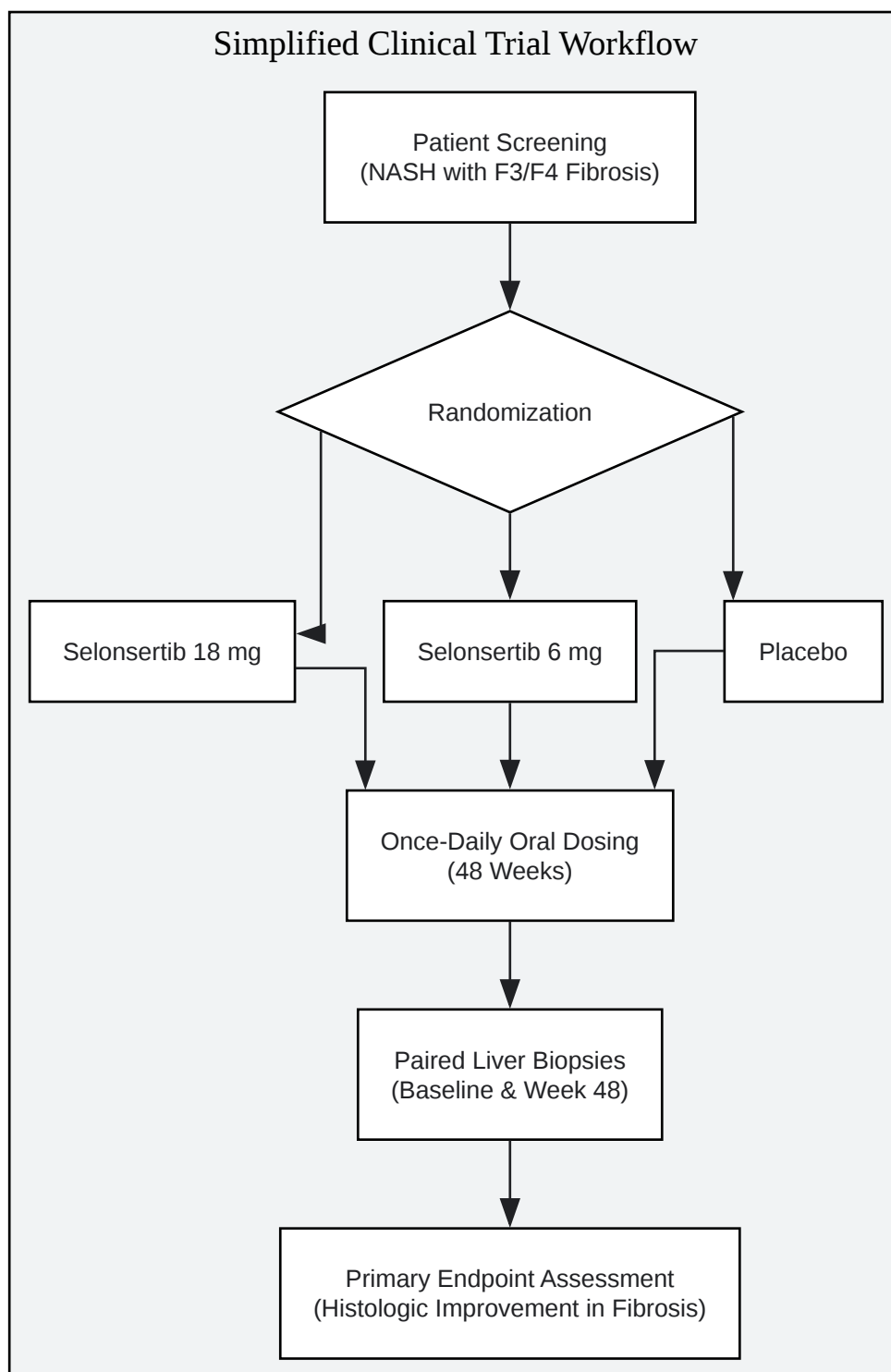
Caption: Selonsertib competitively inhibits ASK1 activity.

ASK1 Signaling Pathway

The ASK1 signaling pathway is a key transducer of cellular stress signals. Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[4][6] The presence of reactive oxygen species (ROS) or other stress signals, such as TNF- α , leads to the oxidation of Trx, causing its dissociation from ASK1.[4] This dissociation allows ASK1 to homodimerize and autophosphorylate, leading to its activation. Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[3] The activation of

these pathways culminates in apoptosis and the expression of pro-inflammatory and pro-fibrotic genes.





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